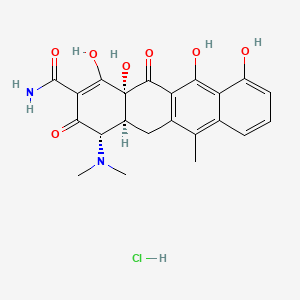

Anhydrotetracycline hydrochloride

Vue d'ensemble

Description

L'anhydrotétracycline (chlorhydrate) est un dérivé de la tétracycline, un antibiotique bien connu. Il est principalement utilisé comme effecteur dans les systèmes d'expression génique contrôlés par la tétracycline. Contrairement à son composé parent, la tétracycline, l'anhydrotétracycline (chlorhydrate) ne présente pas d'activité antibiotique significative aux concentrations recommandées . Il est souvent utilisé en recherche pour réguler l'expression génique dans les systèmes bactériens .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'anhydrotétracycline (chlorhydrate) peut être synthétisée à partir de la tétracycline par un processus de déshydratation. La réaction implique généralement le chauffage de la tétracycline dans un milieu acide, ce qui facilite l'élimination des molécules d'eau, conduisant à la formation de l'anhydrotétracycline . Les conditions réactionnelles comprennent souvent l'utilisation d'acide chlorhydrique pour former le sel de chlorhydrate de l'anhydrotétracycline.

Méthodes de production industrielle : La production industrielle de l'anhydrotétracycline (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique la déshydratation contrôlée de la tétracycline en milieu acide, suivie d'étapes de purification pour isoler le sel de chlorhydrate. Le produit final est généralement obtenu sous forme de solide cristallin .

Analyse Des Réactions Chimiques

Types de réactions : L'anhydrotétracycline (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits désoxygénés .

4. Applications de la recherche scientifique

L'anhydrotétracycline (chlorhydrate) a une large gamme d'applications en recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de divers dérivés de la tétracycline.

Industrie : Elle est utilisée dans la production de dérivés de la tétracycline et comme outil de recherche en biotechnologie.

5. Mécanisme d'action

L'anhydrotétracycline (chlorhydrate) exerce ses effets en se liant à la protéine répresseur de la tétracycline (TetR) et à la protéine répresseur inversée de la tétracycline (revTetR). Cette liaison modifie la conformation de ces protéines, permettant ou inhibant la transcription des gènes régulés par le promoteur de la tétracycline . Contrairement à la tétracycline, l'anhydrotétracycline (chlorhydrate) se lie faiblement à la sous-unité ribosomale 30S, ce qui en fait un mauvais antibiotique .

Composés similaires :

Tétracycline : Le composé parent, largement utilisé comme antibiotique.

Doxycycline : Un dérivé de la tétracycline avec une pharmacocinétique améliorée.

Minocycline : Un autre dérivé de la tétracycline avec une activité accrue contre les bactéries résistantes.

Comparaison : L'anhydrotétracycline (chlorhydrate) est unique dans son utilisation spécifique comme effecteur dans les systèmes d'expression génique. Contrairement à la tétracycline et à ses autres dérivés, elle ne présente pas d'activité antibiotique significative, ce qui la rend adaptée aux applications de recherche où l'activité antibiotique est indésirable .

Applications De Recherche Scientifique

Scientific Research Applications

Anhydrotetracycline hydrochloride is widely utilized in several areas of biological research:

- Gene Expression Control :

- Biosynthesis Studies :

- Conditional Gene Expression Systems :

- Fluorescence Studies :

Data Table: Applications Summary

Case Studies

-

Biosynthesis of Tetracycline :

A study explored the heterologous biosynthesis of tetracycline from anhydrotetracycline using engineered yeast strains. The researchers expressed three key enzymes that facilitated the conversion, demonstrating significant yields of tetracycline from anhydrotetracycline under optimized conditions . -

Conditional Suicide System :

In another study, researchers designed a conditional suicide system utilizing the hok gene under anhydrotetracycline control. This approach effectively contained microbial populations by inducing lethal properties through controlled expression, thereby providing a model for environmental containment strategies . -

Fluorescence Detection Method :

A novel method was developed using this compound to enhance fluorescence signals in micellar systems. This technique proved effective for detecting low concentrations of target molecules, showcasing its application in analytical chemistry and molecular biology .

Mécanisme D'action

Anhydrotetracycline (hydrochloride) exerts its effects by binding to the tetracycline repressor protein (TetR) and reverse tetracycline repressor protein (revTetR). This binding alters the conformation of these proteins, allowing or inhibiting the transcription of genes regulated by the tetracycline promoter . Unlike tetracycline, anhydrotetracycline (hydrochloride) binds poorly to the 30S ribosomal subunit, making it a poor antibiotic .

Comparaison Avec Des Composés Similaires

Tetracycline: The parent compound, widely used as an antibiotic.

Doxycycline: A derivative of tetracycline with improved pharmacokinetics.

Minocycline: Another tetracycline derivative with enhanced activity against resistant bacteria.

Comparison: Anhydrotetracycline (hydrochloride) is unique in its specific use as an effector in gene expression systems. Unlike tetracycline and its other derivatives, it does not exhibit significant antibiotic activity, making it suitable for research applications where antibiotic activity is undesirable .

Activité Biologique

Anhydrotetracycline hydrochloride (ATC) is a semisynthetic derivative of tetracycline, primarily recognized for its role as a non-antibiotic effector in gene expression systems. This compound has gained attention due to its unique biological activities, particularly in the context of gene regulation, inhibition of tetracycline destructases, and its potential therapeutic applications.

ATC is characterized by the molecular formula and is soluble in organic solvents such as ethanol and DMSO. Unlike traditional tetracyclines, ATC does not exhibit significant antibacterial properties but is highly effective in inducing gene expression by binding to the tetracycline repressor (TetR). This binding prevents TetR from inhibiting the transcription of downstream genes controlled by the tetracycline promoter, thus facilitating gene expression in various biological systems .

Table 1: Comparison of Tetracycline and Anhydrotetracycline

| Property | Tetracycline | Anhydrotetracycline |

|---|---|---|

| Antibiotic Activity | Yes | No |

| Gene Expression Induction | Moderate | High |

| Binding Affinity to TetR | Lower | Higher |

| Solubility | Water-soluble | Soluble in ethanol and DMSO |

Inhibition of Tetracycline Destructases

Recent studies have highlighted ATC's role as an inhibitor of tetracycline destructases (TDases), enzymes responsible for the degradation of tetracycline antibiotics. ATC has been shown to bind to these enzymes, particularly type 1 TDases like Tet(X6), acting as a competitive inhibitor. This binding reduces the enzymatic activity that typically leads to antibiotic resistance, thus restoring the efficacy of existing tetracyclines against resistant bacterial strains .

Case Study: Efficacy Against Resistant Strains

A study demonstrated that ATC significantly enhanced the activity of tetracycline against E. coli strains producing Tet(X6). When co-administered with tetracycline, ATC reduced the minimum inhibitory concentration (MIC) required to inhibit bacterial growth by 16-fold, showcasing its potential as a combination therapy to combat antibiotic resistance .

Applications in Eukaryotic Cell Culture

In eukaryotic cell culture applications, ATC serves as a powerful tool for controlling gene expression. Its ability to bind TetR with higher affinity than tetracycline allows for more precise regulation of gene transcription without the toxic effects associated with traditional antibiotics. This property makes ATC invaluable in research settings where controlled gene expression is critical .

Anti-Inflammatory Properties

Beyond its role in gene expression and antibiotic resistance, ATC has been investigated for its anti-inflammatory properties. Tetracyclines are known to inhibit matrix metalloproteinases (MMPs), which play a significant role in tissue remodeling during inflammatory responses. Research indicates that chemically modified tetracyclines, including ATC derivatives, exhibit potent MMP-inhibitory activity, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Research Findings

- Gene Regulation : ATC effectively induces gene expression by binding TetR with high affinity.

- Antibiotic Resistance : Acts as a competitive inhibitor against TDases, restoring tetracycline efficacy.

- Anti-Inflammatory Effects : Exhibits MMP-inhibitory properties, indicating potential use in treating inflammatory conditions.

Table 2: Biological Activities of this compound

Propriétés

Numéro CAS |

13803-65-1 |

|---|---|

Formule moléculaire |

C22H23ClN2O7 |

Poids moléculaire |

462.9 g/mol |

Nom IUPAC |

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H |

Clé InChI |

SPFAOPCHYIJPHJ-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

SMILES isomérique |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

SMILES canonique |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

Synonymes |

(4S,4aS,12aS)-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide Hydrochloride; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.